

TNG348: A Preclinical Comparison in BRCA1 vs. BRCA2 Mutant Cancer Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TNG348

Cat. No.: B15136822

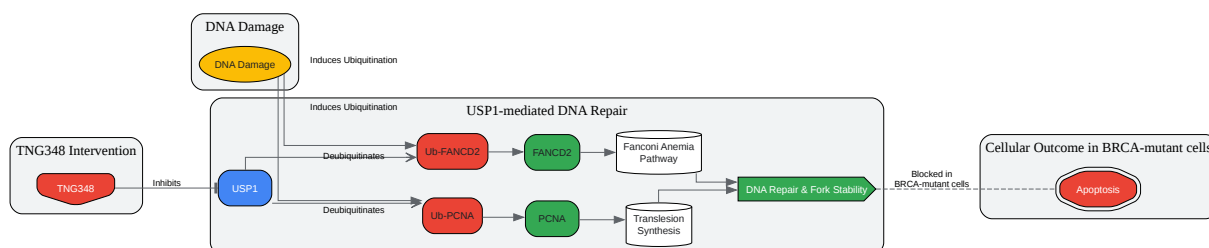
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical performance of **TNG348**, a selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), in cancer models harboring BRCA1 versus BRCA2 mutations. While the clinical development of **TNG348** was halted due to observed liver toxicity in a Phase 1/2 trial (NCT06065059), the preclinical data offers valuable insights into the therapeutic potential of USP1 inhibition in cancers with homologous recombination deficiency (HRD).^{[1][2]}

Mechanism of Action: Targeting DNA Damage Repair

TNG348 functions by inhibiting USP1, a key enzyme in the DNA damage response pathway. Specifically, **TNG348** prevents the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).^[3] This disruption of the DNA repair process is particularly detrimental to cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect. The mechanism is distinct from that of Poly (ADP-ribose) polymerase (PARP) inhibitors, the current standard of care for many BRCA-mutant cancers.^{[4][5]}



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **TNG348**.

Preclinical Performance of TNG348

The available preclinical data demonstrates **TNG348**'s activity in BRCA-mutant cancer models. However, direct side-by-side comparisons of its efficacy in BRCA1 versus BRCA2 mutant models are limited. The data is often presented for "BRCA1/2-mutant" or "HRD+" models collectively.

In Vitro Studies

TNG348 has shown potent and selective inhibition of cell viability in BRCA-mutant cell lines.

| Cell Line | Cancer Type | BRCA Mutation Status | TNG348 IC50 (Viability) | TNG348 IC50 (Ub-PCNA Inhibition) |
|------------|-------------------------------|----------------------|-------------------------|----------------------------------|
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 68 nM | 95 nM |

This table summarizes the available quantitative in vitro data for **TNG348** in a BRCA1-mutant cell line.^[6]

In Vivo Studies

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of **TNG348**, both as a single agent and in combination with PARP inhibitors.

| Model Type | Cancer Type | BRCA Mutation Status | Treatment Regimen | Outcome |
|-----------------------------------|-------------------------------|----------------------|--|--|
| Cell Line-Derived Xenograft (CDX) | Triple-Negative Breast Cancer | BRCA1 mutant | TNG348 (dose-dependent) | Dose-dependent tumor growth inhibition. ^{[4][7]} |
| Patient-Derived Xenograft (PDX) | Ovarian Cancer | BRCA2 mutant | TNG348 (100 mg/kg, p.o., q.d.) + Niraparib (30 mg/kg, p.o., q.d.) | Synergistic tumor growth inhibition. |
| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | BRCA1 mutant | TNG348 (80 mg/kg, p.o., b.i.d.) + Olaparib (50 mg/kg, p.o., q.d.) | Synergistic tumor growth inhibition. |
| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | BRCA1 mutant | TNG348 (100 mg/kg, p.o., q.d.) + Olaparib (50 mg/kg, p.o.) in a PARP inhibitor-resistant model | Overcame acquired PARP inhibitor resistance and demonstrated strong combination activity. ^[5] |

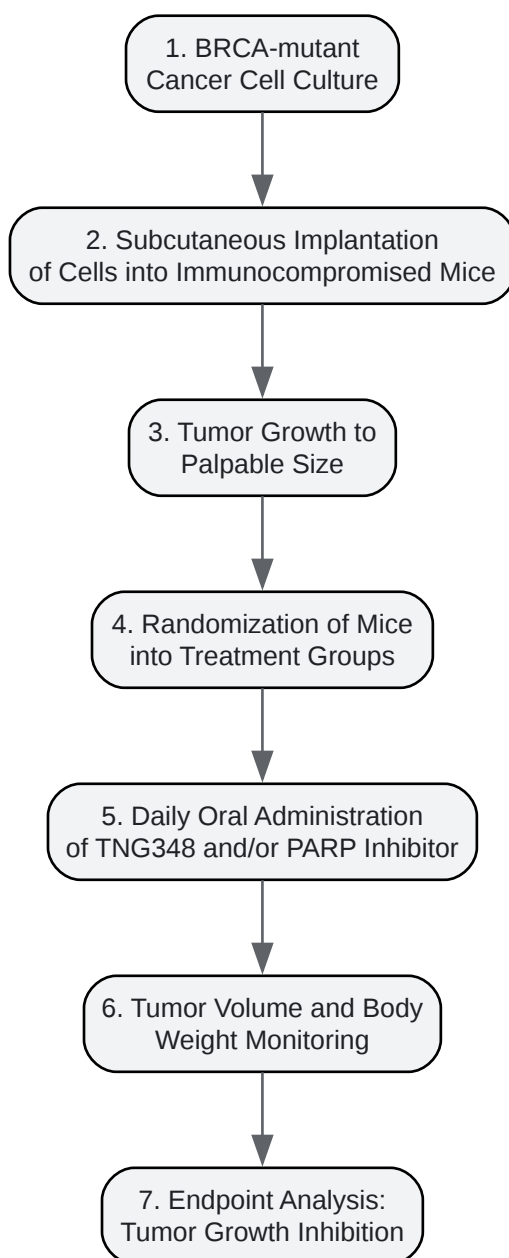
This table summarizes the reported in vivo efficacy of **TNG348** in various BRCA-mutant xenograft models.

Experimental Protocols

In Vitro Cell Viability (Clonogenic Assay)

- Cell Seeding: Cancer cell lines are seeded at a low density in 6-well plates and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a range of concentrations of **TNG348** or vehicle control.
- Incubation: Plates are incubated for 10-14 days to allow for colony formation.
- Staining: Colonies are fixed and stained with crystal violet.
- Quantification: The number of colonies in each well is counted to determine the surviving fraction at each drug concentration. The IC50 value is then calculated.

In Vivo Xenograft Studies



[Click to download full resolution via product page](#)

Caption: General workflow for preclinical xenograft studies.

- Cell Implantation: Human cancer cells with BRCA1 or BRCA2 mutations are implanted subcutaneously into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specified size.

- Treatment: Mice are treated with **TNG348**, a PARP inhibitor, a combination of both, or a vehicle control, typically via oral gavage.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Comparison with Alternatives

PARP Inhibitors

PARP inhibitors (e.g., Olaparib, Niraparib) are the established standard of care for many patients with BRCA-mutant cancers. They function by trapping PARP on DNA, leading to the accumulation of double-strand breaks that are lethal in HRD cells. Preclinical data suggests that **TNG348** can act synergistically with PARP inhibitors and may even overcome acquired resistance to them, highlighting a potential combination therapy strategy.[\[1\]](#)[\[8\]](#)

Other USP1 Inhibitors

Several other USP1 inhibitors are in early stages of clinical development. One such example is KSQ-4279 (also known as RO7623066), which has also shown preclinical efficacy in BRCA-deficient models as a single agent and in combination with PARP inhibitors.[\[9\]](#)[\[10\]](#)[\[11\]](#) These emerging agents represent a continued interest in targeting USP1 for the treatment of HRD cancers.

Conclusion and Future Directions

The preclinical data for **TNG348** demonstrates its potential as a targeted therapy for BRCA-mutant cancers, both as a monotherapy and in combination with PARP inhibitors. Its distinct mechanism of action offers a potential strategy to overcome PARP inhibitor resistance.

However, the discontinuation of **TNG348**'s clinical development due to liver toxicity is a significant hurdle.[\[1\]](#)[\[2\]](#) This underscores the importance of careful toxicological profiling for any future USP1 inhibitors. Despite the clinical setback for **TNG348**, the robust preclinical efficacy data provides a strong rationale for the continued investigation of USP1 as a therapeutic target

in BRCA1 and BRCA2-mutant cancers. Future research will likely focus on developing USP1 inhibitors with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tangotx.com [tangotx.com]
- 6. tangotx.com [tangotx.com]
- 7. Tango Therapeutics Announces First Patient Dosed in Phase 1/2 Trial of TNG348 in Patients with BRCA1/2-Mutant and Other HRD+ Cancers - BioSpace [biospace.com]
- 8. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ksqtx.com [ksqtx.com]
- 10. | BioWorld [bioworld.com]
- 11. ksqtx.com [ksqtx.com]
- To cite this document: BenchChem. [TNG348: A Preclinical Comparison in BRCA1 vs. BRCA2 Mutant Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136822#tng348-s-performance-in-brca1-vs-brca2-mutant-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com